molecular formula C14H21N3O5S B020698 2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide CAS No. 100879-60-5

2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide

Cat. No. B020698
M. Wt: 343.4 g/mol
InChI Key: IBAHFQQQODSARR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, including those with the dimethoxy-1,2,3,4-tetrahydroisoquinoline structure, typically involves complex chemical reactions that aim to incorporate specific functional groups that attribute to their pharmacological activities. For example, Gitto et al. (2009) described the synthesis of a series of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides to deepen the structure-activity relationships for this class of compounds, identifying novel anticonvulsant agents with sulfonamide functions capable of inhibiting the enzyme carbonic anhydrase, an attractive target in epilepsy treatment (Gitto et al., 2009).

Molecular Structure Analysis

The molecular structure of TIQ derivatives, including "2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide", is crucial in determining their biological activity. Studies like those by Gitto et al. (2010) have shown that slight modifications in the molecular structure can significantly impact the pharmacological effects of these compounds. The structure-active relationship (SAR) analysis helps in understanding how different substitutions on the tetrahydroisoquinoline core affect the compound's activity, particularly in terms of anticonvulsant properties (Gitto et al., 2010).

Chemical Reactions and Properties

The chemical properties of TIQ derivatives are influenced by their functional groups, which can undergo various chemical reactions. Zhu et al. (2016) explored a new cascade halosulfonylation of 1,7-enynes leading to the synthesis of densely functionalized 3,4-dihydroquinolin-2(1H)-ones, showcasing the complexity and the diverse reactivity of compounds within this class. These reactions are pivotal in synthesizing novel compounds with potential therapeutic effects (Zhu et al., 2016).

Scientific Research Applications

Synthesis and Chemical Analysis

  • High-Performance Liquid Chromatography (HPLC) Analysis : Inoue et al. (2008) developed a sensitive HPLC method for analyzing tetrahydroisoquinolines (TIQs) in rat brain tissue, using fluorescent labeling to enhance detection limits, which could be applicable for studying the distribution and metabolism of compounds like 2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide in biological systems (Inoue, Matsubara, & Tsuruta, 2008).

  • Synthesis of Tetrahydroisoquinoline Derivatives : Saitoh et al. (2001) and (2002) reported on the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine via Pummerer-type cyclization, highlighting methods that could be adapted for synthesizing structurally similar compounds to the one for research purposes (Saitoh et al., 2001), (Saitoh et al., 2002).

Pharmacological Profile

  • Anticonvulsant Properties : Gitto et al. (2009) synthesized a series of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides, including compounds with structural similarities to 2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide, to investigate structure-activity relationships and identify novel anticonvulsant agents. This study provides insights into the potential therapeutic applications of these compounds (Gitto et al., 2009).

Enantioselective Synthesis and Alkaloid Production

  • Tetrahydroprotoberberines and Bisbenzylisoquinoline Alkaloids : Blank and Opatz (2011) detailed the enantioselective synthesis of various alkaloids starting from deprotonated α-aminonitrile, which could potentially include methodologies applicable to compounds with the core structure of 2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide, indicating its utility in alkaloid synthesis (Blank & Opatz, 2011).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available information .

properties

IUPAC Name

2-(6,7-dimethoxy-2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O5S/c1-21-12-6-9-4-5-17(23(3,19)20)11(8-14(18)16-15)10(9)7-13(12)22-2/h6-7,11H,4-5,8,15H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAHFQQQODSARR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)S(=O)(=O)C)CC(=O)NN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403925
Record name 2-[2-(Methanesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide

CAS RN

100879-60-5
Record name 2-[2-(Methanesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide
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2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide

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